molecular formula C20H15N3O3 B2642573 [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl quinoxaline-2-carboxylate CAS No. 1203230-14-1

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl quinoxaline-2-carboxylate

Cat. No.: B2642573
CAS No.: 1203230-14-1
M. Wt: 345.358
InChI Key: NEEDUQPJNDZUKX-UHFFFAOYSA-N
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Description

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl quinoxaline-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoxaline core, which is known for its diverse biological activities, and an oxazole ring, which contributes to its unique chemical properties.

Scientific Research Applications

Chemistry

In chemistry, [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl quinoxaline-2-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its quinoxaline core is known to exhibit antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for developing new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications, including material science and nanotechnology.

Future Directions

The development of new synthetic strategies and designing of new isoxazole and quinoxaline derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of these derivatives to the medicinal chemists for the development of clinically viable drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl quinoxaline-2-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through a cyclization reaction, followed by the attachment of the quinoxaline moiety via esterification. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl quinoxaline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoxaline ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures (ranging from -78°C to 150°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions. Solvents like ethanol, methanol, and acetonitrile are frequently used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl quinoxaline-2-carboxylate involves its interaction with specific molecular targets. The quinoxaline core can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The oxazole ring may enhance the compound’s binding affinity and specificity, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl quinoxaline-2-carboxylate apart is its combination of the quinoxaline and oxazole rings. This unique structure imparts a balance of stability and reactivity, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl quinoxaline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c1-13-6-8-14(9-7-13)19-10-15(23-26-19)12-25-20(24)18-11-21-16-4-2-3-5-17(16)22-18/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEDUQPJNDZUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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